
Etiocholanedione
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La etiocholanediona se puede sintetizar a través de varias rutas químicas. Un método común involucra la oxidación del 5β-androstanediol utilizando agentes oxidantes como el trióxido de cromo o el clorocromato de piridinio. La reacción típicamente ocurre en un solvente orgánico como el diclorometano a temperatura ambiente .
Métodos de Producción Industrial
En entornos industriales, la etiocholanediona se produce a menudo mediante la transformación microbiana de esteroles vegetales. Microorganismos como las especies de Mycobacterium se utilizan para convertir los esteroles en androstadienediona, que luego se convierte químicamente en etiocholanediona a través de una serie de pasos de oxidación y reducción .
Análisis De Reacciones Químicas
Tipos de Reacciones
La etiocholanediona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión a etiocholanolona utilizando agentes oxidantes.
Reducción: Reducción a 5β-androstanediol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Reacciones de halogenación para introducir átomos de halógeno en posiciones específicas del núcleo esteroideo.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Trióxido de cromo, clorocromato de piridinio.
Agentes Reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Agentes Halogenantes: Bromo, cloro.
Productos Principales
Oxidación: Etiocholanolona.
Reducción: 5β-androstanediol.
Sustitución: Derivados halogenados de etiocholanediona.
Aplicaciones Científicas De Investigación
Treatment of Aplastic Anemia
Etiocholanedione is being investigated as a treatment option for aplastic anemia, a condition characterized by the failure of bone marrow to produce sufficient blood cells. A clinical study aimed to determine the pharmacokinetics and therapeutic dosage of this compound in patients with this condition. Initial results indicated that this compound was well tolerated at doses up to 1200 mg per day, with ongoing evaluations of its efficacy and safety profile .
Table 1: Summary of Clinical Study on Aplastic Anemia
Study Phase | Dosage (mg) | Duration (days) | Observations |
---|---|---|---|
Phase I | 400 | 14 | Tolerated well; peak levels at 2-4 hrs post-dose |
Phase II | 1200 | Ongoing | Monitoring liver enzymes; no significant adverse effects reported |
Anti-Obesity Effects
Research has demonstrated that this compound may promote weight loss in obese individuals. A randomized double-blind crossover study involving 14 subjects showed significant weight loss during treatment with this compound compared to placebo. The mean weight loss was approximately 2.8 kg over a treatment period of 20 weeks .
Table 2: Weight Loss Study Results
Treatment | Mean Weight Change (kg) | P-value |
---|---|---|
This compound | -2.8 | <0.05 |
Placebo | +0.21 | N/A |
Hormonal Regulation
This compound serves as a precursor to alpha-etiocholanolone, which can have therapeutic implications in regulating hormonal levels in the body. This property is particularly relevant for conditions associated with hormonal imbalances, such as obesity and diabetes . The compound's ability to modulate the bioavailability of alpha-etiocholanolone suggests potential applications in treating metabolic disorders.
Case Study 1: Efficacy in Aplastic Anemia
In a recent clinical trial, two patients received this compound at a dose of 1200 mg twice daily for two weeks. The study aimed to assess the drug's impact on blood cell production and overall tolerance. Both patients exhibited improved tolerance without significant hepatic side effects, indicating that this compound may be a viable option for managing aplastic anemia .
Case Study 2: Weight Management in Obesity
A double-blind study evaluated the effects of this compound on weight loss among obese participants over a span of five months. Participants receiving this compound lost significantly more weight compared to those on placebo, suggesting its potential role as an adjunct therapy in obesity management .
Mecanismo De Acción
La etiocholanediona ejerce sus efectos a través de varios objetivos y vías moleculares. Se sabe que interactúa con los receptores de andrógenos y modula la actividad de las enzimas involucradas en el metabolismo de los esteroides. Se cree que los efectos hematopoyéticos del compuesto están mediados por su interacción con receptores específicos en las células madre hematopoyéticas, promoviendo su proliferación y diferenciación .
Comparación Con Compuestos Similares
La etiocholanediona es similar a otros esteroides de androstano, como:
Androstanediona (5α-androstanediona): El epímero C5 de la etiocholanediona, conocido por su actividad androgénica.
Dehidroepiandrosterona (DHEA): Un precursor de los andrógenos y los estrógenos, con efectos biológicos similares pero diferentes vías metabólicas.
Testosterona: Un andrógeno primario con potentes efectos anabólicos y androgénicos.
Singularidad
La etiocholanediona es única en su falta de actividad androgénica en comparación con otros esteroides 5β-reducidos. También posee actividades biológicas distintas, como la promoción de la pérdida de peso y los efectos hematopoyéticos, que no se observan comúnmente en otros compuestos similares .
Actividad Biológica
Etiocholanedione, also known as 5β-androstanedione, is a naturally occurring steroid that is a metabolite of androgens such as testosterone and dehydroepiandrosterone (DHEA). Despite its lack of androgenic activity, this compound exhibits significant biological effects, particularly in hematopoiesis, metabolism, and neurosteroid activity. This article explores the various biological activities of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound is classified as a ketosteroid with the chemical formula C19H26O2. It is characterized by a 5β-reduction of the steroid nucleus, which distinguishes it from other androgens. This structural modification leads to unique biological activities that are distinct from those of its precursors.
1. Hematopoietic Effects
This compound has been shown to possess potent hematopoietic effects. Research indicates that it can stimulate erythropoiesis independently of erythropoietin, enhancing the formation of heme and hemoglobin in erythroid cells. A study demonstrated that this compound significantly increased hemoglobin levels in patients with aplastic anemia, suggesting its potential therapeutic role in bone marrow suppression disorders .
Table 1: Hematopoietic Effects of this compound
Study | Population | Outcome |
---|---|---|
Gardner & Juneja (1995) | Aplastic anemia patients | Maintained normal hemoglobin levels post-treatment |
Levere et al. (1967) | Chick embryonic tissues | Stimulated heme synthesis directly |
2. Anti-Obesity and Metabolic Effects
Clinical trials have indicated that this compound may promote weight loss in humans. A double-blind, placebo-controlled study conducted in 1993 reported significant reductions in body weight among participants receiving this compound compared to the placebo group . The compound appears to exert anti-obesity effects by influencing metabolic pathways related to fat storage and energy expenditure.
Table 2: Clinical Findings on Weight Loss
Study | Design | Result |
---|---|---|
Blind Crossover Study (1994) | Double-blind, placebo-controlled | Significant weight loss observed in treatment group |
3. Neurosteroid Activity
This compound functions as a neurosteroid, impacting neurotransmitter systems in the brain. It has been shown to inhibit glycine-induced chloride currents in rat hippocampal neurons, suggesting a role as a selective modulator of glycine receptors . This activity may have implications for conditions such as epilepsy and other neurological disorders.
Table 3: Neurosteroid Activity of this compound
Study | Methodology | Findings |
---|---|---|
Bukanova et al. (2020) | In vitro assays | Strong inhibition of glycine receptor activity |
Case Study 1: Treatment of Aplastic Anemia
In a clinical setting, patients with aplastic anemia were treated with this compound. Results indicated that several patients maintained stable hemoglobin levels for extended periods after treatment cessation, underscoring the compound's potential as a therapeutic agent for bone marrow suppression .
Case Study 2: Weight Management
In another study focused on obesity management, participants receiving this compound exhibited not only weight loss but also improvements in metabolic markers such as insulin sensitivity and lipid profiles . These findings suggest multifaceted benefits beyond mere weight reduction.
Propiedades
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-QJISAEMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153778 | |
Record name | Etiocholanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etiocholanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1229-12-5 | |
Record name | (5β)-Androstane-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiocholanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etiocholanedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07375 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etiocholanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIOCHOLANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Etiocholanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Etiocholanedione metabolized in the human body?
A2: Research suggests that this compound is a metabolite of 17α-Hydroxyprogesterone. A study involving the administration of 17α-Hydroxyprogesterone to human subjects identified several urinary metabolites, including this compound, after enzymatic hydrolysis []. This suggests that the metabolism of 17α-Hydroxyprogesterone, and by extension this compound, involves reduction of the Δ4-3-keto group, followed by reduction of the C20-ketone group, and finally, cleavage of the side-chain [].
Q2: Does this compound interact with neurotransmitter receptors?
A3: Yes, recent research demonstrates that this compound, alongside other androstane and androstene neurosteroids, can modulate the activity of glycine receptors []. Specifically, this compound was shown to inhibit glycine-induced chloride currents in isolated pyramidal neurons of the rat hippocampus, suggesting a potential role in modulating inhibitory neurotransmission []. Further research is needed to fully elucidate the implications of this interaction.
Q3: Can this compound be used to study microglial activity in vivo?
A4: Yes, research indicates that this compound, when combined with low-dose minocycline, can inhibit microglial proliferation in the experimental autoimmune encephalomyelitis (EAE) mouse model []. This finding suggests that this compound could potentially be used as a tool to study the role of microglia in neuroinflammatory processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.